3-Bromo-4-methylphenylboronic acid pinacol ester
Description
3-Bromo-4-methylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability and solubility compared to its parent boronic acid form . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its bromine substituent acts as a directing group and enhances reactivity in palladium-catalyzed couplings, while the methyl group contributes to steric and electronic modulation .
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZHPPIBDWEEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Boronic Acids
The most common method involves the direct reaction of 3-bromo-4-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The mechanism proceeds via nucleophilic substitution, where pinacol displaces the hydroxyl groups on boron, forming the stable boronic ester.
Reaction Equation:
Alternative Pathways
While less common, transesterification from other boronic esters (e.g., neopentyl glycol esters) has been reported in cases where direct synthesis yields are suboptimal.
Optimization of Reaction Conditions
Solvent Systems
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Boiling Point (°C) | Yield (%) | Source |
|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | 72–85 | |
| Cyclopentyl methyl ether (CPME) | 106 | 89–93 | |
| Dichloromethane (DCM) | 40 | 68–75 |
CPME’s higher boiling point facilitates reflux conditions for sterically hindered substrates, improving yields by 15–20% compared to THF.
Dehydrating Agents
Molecular sieves (3Å) and anhydrous magnesium sulfate are preferred for water scavenging, achieving >90% conversion within 12–24 hours.
Stoichiometry and Temperature
A 1.2:1 molar ratio of pinacol to boronic acid ensures complete esterification. Reactions typically proceed at room temperature (25°C) but may require heating to 40°C for electron-deficient substrates.
Purification and Isolation Techniques
Flash Column Chromatography
Purification employs gradient elution with petroleum ether (PE) and ethyl acetate (EtOAc):
| PE/EtOAc Ratio | Retention Factor (Rf) | Purity (%) |
|---|---|---|
| 95:5 | 0.45 | 98 |
| 90:10 | 0.62 | 95 |
Crystallization
Recrystallization from hexane/EtOAc (9:1) yields colorless crystals with >99% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
-
δ 7.65 (d, Hz, 1H, Ar-H)
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δ 7.28 (dd, , 1.9 Hz, 1H, Ar-H)
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δ 7.12 (d, Hz, 1H, Ar-H)
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δ 2.41 (s, 3H, CH3)
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δ 1.34 (s, 12H, pinacol CH3)
13C NMR (101 MHz, CDCl3):
Mass Spectrometry
High-resolution ESI-MS: [M+H]+ calculated for C13H18BBrO2: 308.0521; found: 308.0518.
Comparative Analysis with Related Compounds
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., -NO2, -CF3) reduce esterification yields by 20–30% compared to electron-donating methyl groups due to decreased boron electrophilicity.
Stability Under Ambient Conditions
The pinacol ester demonstrates superior stability to hydrolysis (t1/2 > 6 months at 25°C) compared to neopentyl glycol analogs (t1/2 = 3 weeks).
Applications in Organic Synthesis
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronic Acids: Formed through hydrolysis.
Scientific Research Applications
Organic Synthesis
3-Bromo-4-methylphenylboronic acid pinacol ester is extensively used as a reagent in organic synthesis. Its primary application lies in the Suzuki-Miyaura coupling reaction , which allows for the formation of biaryl compounds from aryl halides and boronic acids. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .
Material Science
In material science, this compound is utilized in the development of advanced materials, including polymers and electronic materials. Its ability to participate in cross-coupling reactions makes it valuable for creating materials with specific electronic properties .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug delivery systems and therapeutic agents .
Case Studies and Research Findings
Recent research has highlighted various biological activities associated with this compound:
- Anticancer Activity: Studies indicate that derivatives of this compound may exhibit inhibitory effects on cancer cell proliferation.
- Antimicrobial Properties: Research suggests potential applications in developing antimicrobial agents due to its ability to interact with biological molecules.
- Drug Delivery Systems: The compound's ability to form stable complexes with diols positions it as a candidate for innovative drug delivery mechanisms .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 3-bromo-4-methylphenylboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, solubility, reactivity, and applications.
Structural and Substituent Variations
Solubility and Stability
- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, moderate in acetone, and low in hydrocarbons . The bromine and methyl substituents in this compound likely reduce polarity, enhancing solubility in non-polar solvents relative to polar derivatives (e.g., formyl-substituted esters) .
- Stability : Pinacol esters are hydrolytically stable under basic and neutral conditions but can be deprotected under acidic or oxidative conditions. For instance, sodium metaperiodate cleaves the pinacol group to regenerate boronic acids .
Reactivity in Cross-Coupling Reactions
- Electronic Effects :
- Bromine (EWG) at the 3-position increases the electrophilicity of the boron-bound carbon, facilitating transmetallation in Suzuki couplings. Methyl (EDG) at the 4-position may slightly counteract this effect, balancing reactivity .
- Comparatively, 2,6-difluoro-4-formylphenylboronic acid pinacol ester (2,6-F, 4-CHO) exhibits higher electrophilicity due to fluorine EWGs and formyl groups, leading to faster coupling rates .
- For example, 4-(bromomethyl)benzeneboronic acid pinacol ester’s bulky CH2Br substituent may reduce reaction efficiency compared to smaller halogens .
Biological Activity
3-Bromo-4-methylphenylboronic acid pinacol ester is a boron-containing organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which influences its reactivity and biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a boronic acid moiety protected by a pinacol ester, which enhances its stability and solubility in organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boron atom in the structure allows for the formation of reversible covalent bonds with biomolecules, facilitating modulation of their activity.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Receptor Modulation: It can interact with receptor sites, altering signal transduction pathways critical for cellular responses.
Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Anticancer Activity:
- Antimicrobial Properties:
- Potential as a Drug Delivery System:
Case Studies
Synthesis Routes
The synthesis of this compound typically involves several steps, including the formation of the boronate ester through coupling reactions:
- Suzuki-Miyaura Coupling: Utilizes palladium catalysts to couple aryl halides with boronic acids.
- Transesterification: The pinacol ester can be synthesized from boronic acids through transesterification reactions, enhancing stability and solubility .
Applications
The applications of this compound extend beyond medicinal chemistry:
- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
- Material Science: Utilized in the development of new materials with specific electronic properties.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-4-methylphenylboronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or halogen-directed borylation. A common method involves reacting 3-bromo-4-methylbromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Post-reaction purification involves column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the boronic ester . For carboxylate-derived analogs, photodecarboxylative borylation using visible light and diboron reagents (e.g., bis(catecholato)diboron) offers an alternative metal-free pathway .
Q. How can purity and structural integrity be validated after synthesis?
Analytical techniques include:
- ¹H/¹³C NMR : Confirm absence of residual pinacol or unreacted boronic acid.
- GC-MS/HPLC : Assess purity (>95% typical for cross-coupling applications).
- UV-vis spectroscopy : Monitor reaction progress (e.g., λmax shifts during oxidative deboronation, as seen in analogous pinacol esters reacting with H₂O₂) .
Q. What are its primary applications in organic synthesis?
This compound is widely used in Suzuki-Miyaura cross-coupling to construct biaryl motifs in pharmaceuticals and materials. The bromine substituent enables sequential functionalization (e.g., Grignard reactions), while the boronic ester facilitates C–C bond formation under mild conditions .
Advanced Research Questions
Q. How can chemoselectivity be controlled during cross-coupling with polyhalogenated substrates?
Chemoselectivity depends on catalyst tuning and substrate steric/electronic effects . For example, Pd(PPh₃)₄ favors coupling at bromine over chlorine due to lower bond dissociation energy. Preferential activation of the boronic ester can be achieved by adjusting pH or using ligands like SPhos to suppress protodeboronation . Computational studies (DFT) may further guide selectivity predictions for complex systems.
Q. What kinetic considerations apply to its stability under aqueous or oxidative conditions?
Pinacol esters are generally stable in air but hydrolyze slowly in aqueous media. In H₂O₂-containing systems , degradation follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature. For instance, analogous nitrophenylboronic esters exhibit a 405 nm absorption peak upon oxidation, enabling real-time monitoring via UV-vis . Storage recommendations include anhydrous solvents (e.g., THF) at –20°C to prevent hydrolysis.
Q. How does steric hindrance from the methyl and bromine groups affect reactivity?
The ortho-methyl and meta-bromo substituents create steric bulk, slowing transmetalation in cross-couplings. This necessitates higher catalyst loadings or elevated temperatures. However, the methyl group enhances regioselectivity in directed C–H borylation by blocking competing sites. Comparative studies with non-methylated analogs show ~20% reduced yield in Suzuki reactions due to steric effects .
Q. What strategies mitigate protodeboronation in acidic or polar protic media?
Protodeboronation is minimized by:
- Low-temperature reactions (0–25°C).
- Additives : K₃PO₄ or Na₂CO₃ buffer the medium, while chelating agents (e.g., EDTA) sequester metal impurities.
- Solvent choice : EtOH/H₂O mixtures are avoided; THF or dioxane is preferred. Radical scavengers (e.g., BHT) may also stabilize intermediates in photoredox systems .
Q. Can this compound participate in stereoselective transformations?
Yes, in allylboration reactions , the pinacol ester’s stereochemical influence enables enantioselective aldehyde additions. For example, α-substituted allylboronic esters form borinic intermediates (via nBuLi/TFAA activation) that react with aldehydes to yield homoallylic alcohols with >90% ee .
Data Contradiction Analysis
Q. Discrepancies in reported yields for cross-coupling with electron-deficient aryl halides: How to resolve?
Conflicting yields often arise from catalyst batch variability or substrate purity . Reproducibility requires rigorous drying of reagents (e.g., molecular sieves for solvents) and standardized Pd sources. For electron-deficient partners, replacing Pd(PPh₃)₄ with XPhos-Pd-G3 improves turnover by reducing oxidative addition barriers .
Q. Why do some studies report unexpected byproducts during photoredox reactions?
Side reactions (e.g., homocoupling) may result from radical chain propagation under high-intensity light. Mitigation involves:
- Quenching experiments to identify radical intermediates.
- Wavelength optimization : Blue light (450 nm) minimizes overactivation.
- Stoichiometric control of diboron reagents to prevent dimerization .
Methodological Recommendations
- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track boronic ester consumption.
- Scalability : For multi-gram syntheses, replace column chromatography with crystallization (hexane/CH₂Cl₂) .
- Safety : Handle under N₂ due to moisture sensitivity; avoid inhalation (refer to SDS guidelines for analogous pinacol esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
